REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]([NH:13]C(=O)OC(C)(C)C)[CH2:9][CH2:8]2)=[CH:4][C:3]=1[F:23].FC(F)(F)C(O)=O.[OH-].[Na+]>ClCCl>[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]([NH2:13])[CH2:9][CH2:8]2)=[CH:4][C:3]=1[F:23] |f:2.3|
|
Name
|
tert-Butyl 1-(4-chloro-3-fluorobenzyl)-4-piperidinylcarbamate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(CN2CCC(CC2)NC(OC(C)(C)C)=O)C=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
to stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction was left
|
Type
|
EXTRACTION
|
Details
|
being extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The pooled organic phases were washed once with water, once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Product purified by chromatography (5% ethanol/dichloromethane to 10% ethanol/dichloromethane) and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised over the period of 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CN2CCC(CC2)N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |